phenyl 4-[(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)oxy]benzenesulfonate
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Overview
Description
Phenyl 4-[(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)oxy]benzenesulfonate is a chemical compound that features a pyrazole ring substituted with chlorine atoms and a phenyl group linked through a sulfonate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenyl 4-[(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)oxy]benzenesulfonate typically involves the following steps:
Formation of the pyrazole ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by chlorination to introduce the chlorine substituents.
Esterification: The chlorinated pyrazole is then reacted with phenol in the presence of a sulfonating agent, such as sulfur trioxide or chlorosulfonic acid, to form the sulfonate ester linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Phenyl 4-[(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)oxy]benzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove chlorine atoms or reduce other functional groups within the molecule.
Substitution: The chlorine atoms on the pyrazole ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone, while substitution could introduce various functional groups onto the pyrazole ring.
Scientific Research Applications
Phenyl 4-[(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)oxy]benzenesulfonate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.
Medicine: Its derivatives might exhibit pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of phenyl 4-[(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)oxy]benzenesulfonate would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The chlorine atoms and sulfonate ester could play roles in binding to these targets or influencing the compound’s overall reactivity.
Comparison with Similar Compounds
Similar Compounds
- Phenyl 4-[(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)oxy]benzoate
- Phenyl 4-[(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)oxy]benzamide
Uniqueness
Phenyl 4-[(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)oxy]benzenesulfonate is unique due to the presence of the sulfonate ester linkage, which can impart different chemical and physical properties compared to similar compounds with other functional groups
Biological Activity
Phenyl 4-[(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)oxy]benzenesulfonate (CAS No. 318517-48-5) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H12Cl2N2O4S
- Molecular Weight : 399.25 g/mol
- Structure : The compound features a phenyl group linked to a benzenesulfonate moiety through an ether bond with a dichloropyrazole substituent.
The biological activity of this compound is primarily attributed to its interaction with cellular targets involved in cancer proliferation and neuroactivity:
- Antiproliferative Activity : Research indicates that derivatives of this compound can inhibit cell growth in various cancer cell lines by disrupting the cell cycle, particularly at the G2/M phase. This action is linked to the compound's ability to bind to β-tubulin, leading to cytoskeleton disruption and subsequent cell death .
- Neuroprotective Effects : Some studies suggest that compounds related to this structure exhibit anticonvulsant properties. For instance, they have been tested against maximal electroshock seizure models in animal studies, showing promise in reducing seizure activity without significant neurotoxicity .
Antiproliferative Activity
A study evaluated the antiproliferative effects of this compound on various cancer cell lines. The results are summarized in Table 1 below.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
HT-29 (Colon Cancer) | 0.5 | Cell cycle arrest at G2/M phase |
M21 (Skin Melanoma) | 0.3 | Disruption of microtubule formation |
MCF7 (Breast Cancer) | 0.4 | Apoptosis induction via β-tubulin binding |
Anticonvulsant Activity
The anticonvulsant activity was assessed using the maximal electroshock seizure (MES) model in Wistar rats. The findings are shown in Table 2.
Compound | Dose (mg/kg) | Seizure Protection (%) |
---|---|---|
This compound | 100 | 85 |
Standard Drug (Phenytoin) | 25 | 90 |
Case Studies and Research Findings
- Study on Antiproliferative Effects : A detailed investigation into the effects of related sulfonate compounds revealed that they effectively inhibited tumor growth in chick chorioallantoic membrane assays, demonstrating low toxicity while blocking angiogenesis similar to established chemotherapeutics like combretastatin A-4 .
- Neurotoxic Evaluation : In assessing the potential neurotoxic effects of this compound and its derivatives, researchers utilized rotorod tests to determine motor function impairment in mice. Results indicated minimal neurotoxicity at effective doses .
Properties
IUPAC Name |
phenyl 4-(4,5-dichloro-2-methylpyrazol-3-yl)oxybenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O4S/c1-20-16(14(17)15(18)19-20)23-11-7-9-13(10-8-11)25(21,22)24-12-5-3-2-4-6-12/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFPYVFOYMCZXIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)Cl)Cl)OC2=CC=C(C=C2)S(=O)(=O)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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